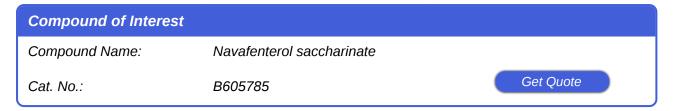


Application Notes and Protocols for Studying Bronchoconstriction with Navafenterol Saccharinate

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For Researchers, Scientists, and Drug Development Professionals

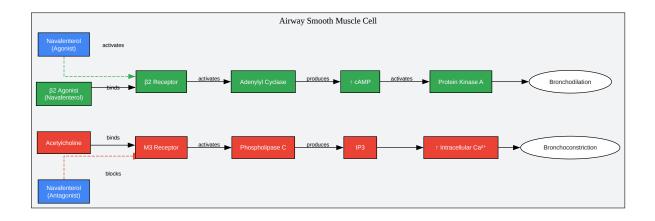
Introduction

Navafenterol saccharinate (also known as AZD-8871) is a potent and selective dual-pharmacology molecule designed for inhalation.[1][2] It functions as both a muscarinic M3 receptor antagonist and a β 2-adrenergic receptor agonist (MABA), making it a valuable tool for studying bronchoconstriction and developing treatments for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3][4] These application notes provide detailed protocols for utilizing **Navafenterol saccharinate** in preclinical research models of bronchoconstriction.

Mechanism of Action

Navafenterol exhibits a unique mechanism of action by simultaneously targeting two key pathways that regulate airway smooth muscle tone. As a muscarinic M3 receptor antagonist, it inhibits acetylcholine-induced bronchoconstriction. Concurrently, as a β 2-adrenergic receptor agonist, it promotes bronchodilation by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5]





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Dual signaling pathway of Navafenterol.

Data Presentation Receptor Binding and Potency



Receptor Subtype	Parameter	Value	Reference
Human Muscarinic M1	pIC50	9.9	[1]
Human Muscarinic M2	pIC50	9.9	[1]
Human Muscarinic M3	pIC50	9.5	[1]
Human Muscarinic M4	pIC50	10.4	[1]
Human Muscarinic M5	pIC50	8.8	[1]
Human β1- Adrenoceptor	pEC50	9.0	[1]
Human β2- Adrenoceptor	pEC50	9.5	[1]
Human β3- Adrenoceptor	pEC50	8.7	[1]

In Vitro Functional Activity



Tissue/Model	Parameter	Value	Reference
Isolated Guinea Pig Trachea (electrically stimulated)	pIC50 (Antimuscarinic activity)	8.6	[1]
Isolated Guinea Pig Trachea (spontaneous tone)	pEC50 (β2- adrenoceptor activity)	8.8	[1]
Human Precision-Cut Lung Slices (Histamine-induced bronchoconstriction)	Attenuation	Concentration- dependent	[4]
Human Precision-Cut Lung Slices (Thromboxane A2 analog-induced bronchoconstriction)	Attenuation	At 300 nM	[4]

In Vivo Efficacy

Animal Model	Challenge	Effect	Reference
Guinea Pig	Acetylcholine-induced bronchoconstriction	Prevention of bronchoconstriction	[2]
Dog	Acetylcholine-induced bronchoconstriction	Long-lasting bronchoprotective effect (>24h)	[2]

Clinical Trial Data (Human Studies)



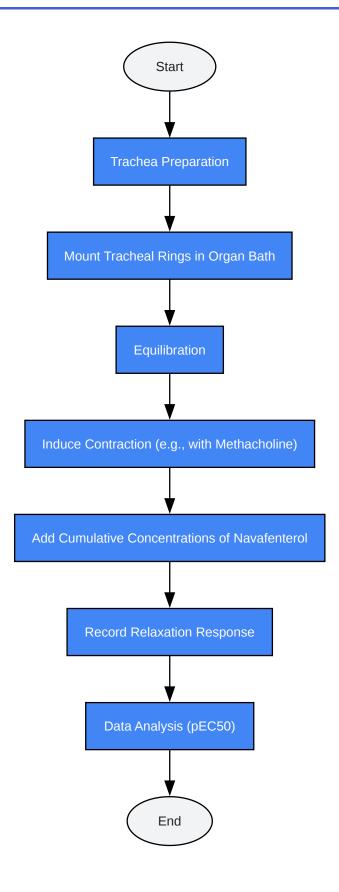
Population	Dose	Outcome	Reference
Mild Asthma	≥200 µg	Improvement in trough FEV1 (0.186-0.463 L)	[6]
Moderate to Severe COPD	400 μg	Significant improvement in trough FEV1 vs. placebo (0.111 L)	[7][8]
Moderate to Severe COPD	1800 µg	Significant improvement in trough FEV1 vs. placebo (0.210 L)	[7][8]
Moderate to Severe COPD	600 μg (once daily for 2 weeks)	Significant improvement in trough FEV1 vs. placebo (0.202 L)	[9][10]

Experimental Protocols

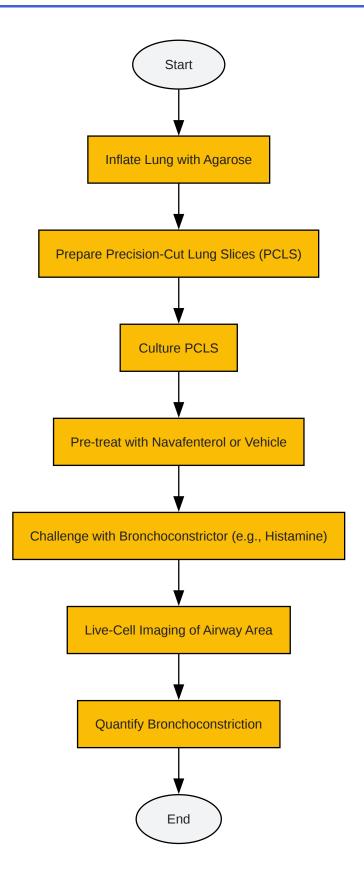
Protocol 1: In Vitro Assessment of Bronchodilator and Bronchoprotective Effects in Isolated Guinea Pig Trachea

This protocol details the use of an organ bath to assess the dual M3 antagonist and β 2 agonist activity of Navafenterol on isolated guinea pig tracheal rings.









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